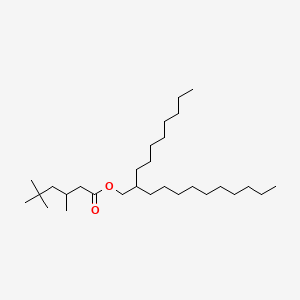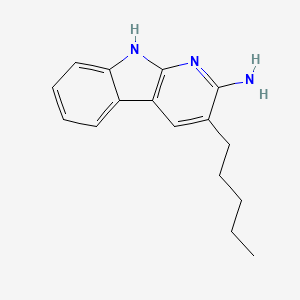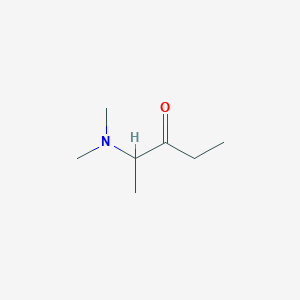![molecular formula C42H38O4 B13793493 4-[3-[3,5-bis(4-hydroxyphenyl)-2,4,6-trimethylphenyl]-5-(4-hydroxyphenyl)-2,4,6-trimethylphenyl]phenol](/img/structure/B13793493.png)
4-[3-[3,5-bis(4-hydroxyphenyl)-2,4,6-trimethylphenyl]-5-(4-hydroxyphenyl)-2,4,6-trimethylphenyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-[3,5-bis(4-hydroxyphenyl)-2,4,6-trimethylphenyl]-5-(4-hydroxyphenyl)-2,4,6-trimethylphenyl]phenol is a complex organic compound characterized by multiple phenolic groups and trimethylphenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[3,5-bis(4-hydroxyphenyl)-2,4,6-trimethylphenyl]-5-(4-hydroxyphenyl)-2,4,6-trimethylphenyl]phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Trimethylphenyl Intermediate: The initial step involves the alkylation of phenol with methyl groups to form 2,4,6-trimethylphenol.
Coupling Reaction: The trimethylphenol intermediate undergoes a coupling reaction with 4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide to form a bisphenol intermediate.
Final Coupling: The bisphenol intermediate is then coupled with another equivalent of 4-hydroxybenzaldehyde under similar conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The phenolic groups in the compound can undergo oxidation reactions to form quinones.
Reduction: Reduction of the compound can lead to the formation of hydroquinones.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones and related derivatives.
Substitution: Nitrated or halogenated phenolic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple phenolic groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s phenolic groups are of interest due to their antioxidant properties. It is studied for its potential to scavenge free radicals and protect against oxidative stress.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its antioxidant properties may have implications in the treatment of diseases related to oxidative stress, such as neurodegenerative disorders.
Industry
In industrial applications, the compound is used in the production of polymers and resins. Its phenolic structure contributes to the stability and durability of these materials.
Mecanismo De Acción
The mechanism of action of 4-[3-[3,5-bis(4-hydroxyphenyl)-2,4,6-trimethylphenyl]-5-(4-hydroxyphenyl)-2,4,6-trimethylphenyl]phenol is primarily related to its antioxidant properties. The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The compound may also interact with specific molecular targets, such as enzymes involved in oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol A: A simpler bisphenol compound with two phenolic groups.
Tetrahydroxybenzene: A compound with four hydroxyl groups on a benzene ring.
Trimethylphenol: A compound with three methyl groups on a phenol ring.
Uniqueness
4-[3-[3,5-bis(4-hydroxyphenyl)-2,4,6-trimethylphenyl]-5-(4-hydroxyphenyl)-2,4,6-trimethylphenyl]phenol is unique due to its combination of multiple phenolic groups and trimethylphenyl substituents
Propiedades
Fórmula molecular |
C42H38O4 |
|---|---|
Peso molecular |
606.7 g/mol |
Nombre IUPAC |
4-[3-[3,5-bis(4-hydroxyphenyl)-2,4,6-trimethylphenyl]-5-(4-hydroxyphenyl)-2,4,6-trimethylphenyl]phenol |
InChI |
InChI=1S/C42H38O4/c1-23-37(29-7-15-33(43)16-8-29)25(3)41(26(4)38(23)30-9-17-34(44)18-10-30)42-27(5)39(31-11-19-35(45)20-12-31)24(2)40(28(42)6)32-13-21-36(46)22-14-32/h7-22,43-46H,1-6H3 |
Clave InChI |
UWXFKPCGVSIQLY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1C2=CC=C(C=C2)O)C)C3=C(C(=C(C(=C3C)C4=CC=C(C=C4)O)C)C5=CC=C(C=C5)O)C)C)C6=CC=C(C=C6)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Benzothiazole, 2-[(2-propynyloxy)methyl]-](/img/structure/B13793450.png)

![3-Azabicyclo[3.2.1]octan-8-one,3-methyl-,oxime(9CI)](/img/structure/B13793461.png)


![2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13793481.png)


